molecular formula C5H3Br2NO B1445624 5,6-Dibromopyridin-3-ol CAS No. 1379368-82-7

5,6-Dibromopyridin-3-ol

Cat. No.: B1445624
CAS No.: 1379368-82-7
M. Wt: 252.89 g/mol
InChI Key: NTKDBYIFNCCJFF-UHFFFAOYSA-N
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Description

5,6-Dibromopyridin-3-ol is an organic compound with the chemical formula C5H3Br2NO. It belongs to the pyridine family and is characterized by the presence of two bromine atoms at the 5th and 6th positions and a hydroxyl group at the 3rd position on the pyridine ring. This compound is a white to light yellow solid, soluble in organic solvents such as ethanol and methylene chloride .

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific steps are as follows :

  • Dissolve 2,6-dibromopyridine in ethanol.
  • Add a small amount of sodium hydroxide (NaOH) to the solution.
  • Allow the reaction to proceed for several hours under stirring.
  • Obtain 5,6-Dibromopyridin-3-ol by filtering, washing, and drying the product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dibromopyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dibromopyridin-3-ol is a versatile compound with various applications in scientific research:

Properties

IUPAC Name

5,6-dibromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKDBYIFNCCJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856698
Record name 5,6-Dibromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379368-82-7
Record name 5,6-Dibromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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